



Application Note: High-Resolution UPLC Analysis for the Separation of Sofosbuvir Diastereomers

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Compound of Interest		
Compound Name:	Sofosbuvir impurity K	
Cat. No.:	B15567125	Get Quote

Abstract

This application note details a novel Ultra-Performance Liquid Chromatography (UPLC) method for the efficient separation and quantification of the diastereomers of Sofosbuvir, a critical antiviral agent used in the treatment of Hepatitis C. Sofosbuvir contains a chiral phosphorus center, resulting in two diastereomers, the (Sp) and (Rp) isomers. The stereochemical configuration of this center is crucial for the drug's therapeutic efficacy. Therefore, a robust analytical method to resolve and quantify these diastereomers is essential for quality control in drug manufacturing and formulation. This method utilizes a polysaccharide-based chiral stationary phase, providing excellent resolution and peak shape for the two diastereomers in a short analysis time, making it suitable for high-throughput screening and quality control environments.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It is a prodrug that is metabolized in vivo to its active triphosphate form. The synthesis of Sofosbuvir can result in a mixture of two diastereomers at the phosphorus center. The desired therapeutic agent is the (Sp)-isomer, while the (Rp)-isomer is considered an impurity. Regulatory agencies require strict control over the stereoisomeric purity of chiral drugs. Consequently, the development of a reliable and efficient analytical method for the separation and quantification of these diastereomers is of paramount importance for ensuring



the safety and efficacy of the final drug product. This application note presents a UPLC method that achieves baseline separation of the Sofosbuvir diastereomers, allowing for accurate determination of their respective concentrations.

Experimental ProtocolsInstrumentation and Consumables

- UPLC System: Waters ACQUITY UPLC H-Class or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
- Column: A polysaccharide-based chiral stationary phase column is recommended for this separation. A column such as the Daicel CHIRALPAK® series or equivalent, with particle sizes suitable for UPLC applications (e.g., sub-2 μm), should be used.
- Vials: Amber glass vials with low-volume inserts.
- Solvents: HPLC-grade or UPLC-grade acetonitrile, methanol, and ethanol.
- Reagents: Analytical grade modifiers, if required (e.g., formic acid, diethylamine).

Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Sofosbuvir reference standard (containing both diastereomers) and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
- Working Standard Solution (100 μ g/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.
- Sample Solution (for drug substance or product): Prepare a solution of the Sofosbuvir drug substance or a powdered sample of the drug product in methanol to achieve a nominal concentration of 100 μg/mL of Sofosbuvir. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.22 μm syringe filter before injection.

UPLC Method Parameters

The following UPLC method was developed for the separation of Sofosbuvir diastereomers.



Parameter	Value	
Column	Chiral Polysaccharide-based (e.g., Cellulose or Amylose derivative)	
Particle Size	1.7 μm	
Dimensions	2.1 x 100 mm	
Mobile Phase	Isocratic: Acetonitrile:Methanol (50:50, v/v)	
Flow Rate	0.4 mL/min	
Column Temperature	25°C	
Injection Volume	2 μL	
Detector	PDA	
Detection Wavelength	260 nm	
Run Time	10 minutes	

Data Presentation

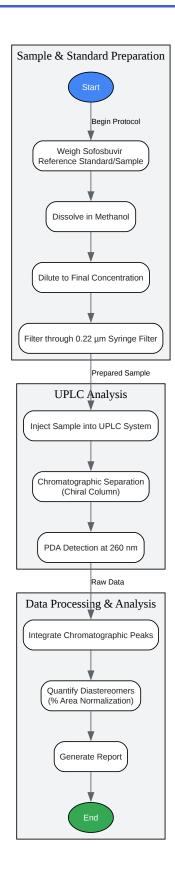
The developed UPLC method provides excellent separation of the Sofosbuvir diastereomers. The following table summarizes the expected quantitative data for the separation.

Analyte	Retention Time (min)	Tailing Factor	Theoretical Plates	Resolution (Rs)
Sofosbuvir (Rp)-isomer	4.2	1.1	> 8000	-
Sofosbuvir (Sp)- isomer	5.5	1.2	> 9000	> 2.0

Note: The retention times and resolution are typical values and may vary depending on the specific chiral column and UPLC system used.

Mandatory Visualization





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Caption: Experimental workflow for the UPLC analysis of Sofosbuvir diastereomers.



Discussion

The presented UPLC method offers a rapid and reliable approach for the baseline separation of Sofosbuvir diastereomers. The use of a polysaccharide-based chiral stationary phase is key to achieving the desired selectivity. The isocratic mobile phase ensures method robustness and reproducibility. The short run time of 10 minutes allows for high sample throughput, which is advantageous in a quality control setting. The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose, including assessments of specificity, linearity, accuracy, precision, and robustness.

Conclusion

This application note provides a detailed protocol for the UPLC analysis of Sofosbuvir diastereomers. The method is demonstrated to be suitable for the separation and quantification of the (Sp) and (Rp) isomers of Sofosbuvir, which is critical for the quality control of this important antiviral drug. The provided workflow and experimental parameters can be readily implemented in a laboratory setting for routine analysis.

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